7-Bromo-8-methyl-2-phenylquinoline-4-ol

Quinoline Positional isomer Chemical structure

7-Bromo-8-methyl-2-phenylquinoline-4-ol (CAS 1189106-64-6) is a halogenated 2-phenylquinoline derivative with a molecular formula of C16H12BrNO and a molecular weight of 314.18 g/mol. The compound features a bromine atom at the 7-position, a methyl group at the 8-position, and a phenyl ring at the 2-position of the quinoline core.

Molecular Formula C16H12BrNO
Molecular Weight 314.18 g/mol
CAS No. 1189106-64-6
Cat. No. B15340465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-8-methyl-2-phenylquinoline-4-ol
CAS1189106-64-6
Molecular FormulaC16H12BrNO
Molecular Weight314.18 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1NC(=CC2=O)C3=CC=CC=C3)Br
InChIInChI=1S/C16H12BrNO/c1-10-13(17)8-7-12-15(19)9-14(18-16(10)12)11-5-3-2-4-6-11/h2-9H,1H3,(H,18,19)
InChIKeyIZMFOPOCXUMIBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-8-methyl-2-phenylquinoline-4-ol CAS 1189106-64-6: Core Quinoline Scaffold with Defined Substituents


7-Bromo-8-methyl-2-phenylquinoline-4-ol (CAS 1189106-64-6) is a halogenated 2-phenylquinoline derivative with a molecular formula of C16H12BrNO and a molecular weight of 314.18 g/mol . The compound features a bromine atom at the 7-position, a methyl group at the 8-position, and a phenyl ring at the 2-position of the quinoline core [1]. It is typically supplied as a research-grade chemical with a purity of ≥95% and is primarily used as a building block or intermediate in medicinal chemistry and chemical biology applications .

Why 7-Bromo-8-methyl-2-phenylquinoline-4-ol Cannot Be Replaced by Generic Analogs


Direct substitution with other 2-phenylquinoline derivatives is not supported by available data due to the lack of head-to-head comparative studies [1]. The specific combination of a 7-bromo, 8-methyl, and 2-phenyl substitution pattern creates a unique chemical space that may exhibit distinct reactivity, binding properties, and biological activity compared to analogs with different halogenation, methylation, or aryl substitution patterns [2]. The absence of published quantitative activity data for this precise compound underscores the necessity for empirical validation; any substitution without equivalent validation risks altering or abolishing the intended activity . The following evidence items provide the limited quantitative differentiation currently available, primarily derived from vendor specifications and computational predictions.

Quantitative Differentiation Evidence for 7-Bromo-8-methyl-2-phenylquinoline-4-ol


Positional Isomer Differentiation: 7-Bromo-8-methyl vs. 7-Bromo-6-methyl Substitution Pattern

The substitution pattern differentiates 7-bromo-8-methyl-2-phenylquinoline-4-ol (CAS 1189106-64-6) from its positional isomer 7-bromo-6-methyl-2-phenylquinoline-4-ol (CAS 1189105-49-4) . The 8-methyl substitution places the methyl group adjacent to the quinoline nitrogen, potentially altering electronic properties and steric hindrance compared to the 6-methyl isomer [1]. While both compounds share the same molecular weight (314.18 g/mol) and formula (C16H12BrNO), their distinct substitution patterns result in different IUPAC names and InChI keys [2]. No direct comparative biological activity data is available for these specific isomers.

Quinoline Positional isomer Chemical structure

Halogen Substitution: Bromo vs. Chloro Analog in 7-Position

7-Bromo-8-methyl-2-phenylquinoline-4-ol (MW 314.18) differs from its 7-chloro analog, 7-chloro-8-methyl-2-phenyl-4-quinolinol (CAS 1070879-84-3, MW 269.73), in molecular weight and halogen identity . The bromine atom provides a larger van der Waals radius (1.85 Å) compared to chlorine (1.75 Å) and is more polarizable, which can influence halogen bonding interactions and lipophilicity [1]. The 7-bromo derivative has a higher molecular weight and may exhibit different reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the C-Br bond being more reactive than C-Cl [2]. No direct comparative activity data is available for these specific compounds.

Quinoline Halogen substitution SAR

De-Bromo Analog Comparison: Impact of Bromine on Molecular Properties

Removal of the bromine atom yields the de-bromo analog 8-methyl-2-phenyl-4-quinolinol (CAS 92855-38-4) with a molecular weight of 235.28 g/mol . The presence of bromine in the target compound increases molecular weight by 78.90 g/mol (33.5% increase) and adds a heavy halogen that significantly influences lipophilicity and polar surface area [1]. Computationally predicted logP values indicate an increase from approximately 3.2 for the de-bromo analog to 4.1 for the brominated derivative, enhancing membrane permeability potential [2]. This difference is critical for applications requiring specific pharmacokinetic profiles or target engagement in cellular assays.

Quinoline Halogen effect Lipophilicity

Purity and Availability Specifications: Vendor-Reported Data

Commercially available 7-Bromo-8-methyl-2-phenylquinoline-4-ol is supplied with a minimum purity of 95% by multiple vendors, including Aladdin Scientific (≥95%, $171.90/500mg) and Labmix24 (>95%, 5 mg) . In contrast, the 7-chloro analog is offered at ≥98% purity by some suppliers, indicating a potential difference in synthetic accessibility and quality control . The target compound is available from Santa Cruz Biotechnology (500 mg, ¥92,000) with a lead time of approximately 10 days, suggesting it is a specialized research chemical . No purity specification is available for the 7-bromo-6-methyl positional isomer from the same vendors, limiting direct comparison.

Chemical purity Procurement Research supply

Stability Under Light Exposure: Vendor-Reported Stability Data

Stability data reported by Aladdin Scientific indicates that 7-Bromo-8-methyl-2-phenylquinoline-4-ol in solid form exposed to light (max 365 nm) for 24 hours retains a stability value of 38 (arbitrary units) by HPLC analysis . This suggests moderate photostability, though the exact significance of the value is not defined. No comparable stability data is available for the 7-chloro or 6-methyl positional isomers from the same source. Metabolic stability is also reported with a value of 38 . This information is crucial for researchers planning long-term storage or light-sensitive experiments.

Chemical stability Storage Handling

Optimal Application Scenarios for 7-Bromo-8-methyl-2-phenylquinoline-4-ol Based on Evidence


Structure-Activity Relationship (SAR) Studies in Quinoline-Based Drug Discovery

Given its unique substitution pattern and the class-level inference that halogenation alters lipophilicity and binding properties [1], 7-Bromo-8-methyl-2-phenylquinoline-4-ol is a valuable tool for SAR exploration. Researchers investigating 2-phenylquinoline scaffolds for targets such as NorA efflux pump, P2X7 receptor, or MELK kinase can use this compound to assess the impact of a 7-bromo-8-methyl substitution on activity and selectivity. The lack of published activity data necessitates empirical determination, making it suitable for de novo screening campaigns [2].

Synthetic Intermediate for Cross-Coupling and Derivatization

The presence of a bromine atom at the 7-position provides a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) [3]. This compound can serve as a key intermediate in the synthesis of more complex quinoline libraries. The 8-methyl group may also direct regioselective functionalization, offering synthetic advantages over de-bromo or chloro analogs. Procurement from vendors like Aladdin Scientific and Santa Cruz Biotechnology ensures availability for multi-step synthesis .

Comparative Physicochemical Profiling in Early Drug Discovery

The quantifiable differences in molecular weight (+78.90 g/mol vs. de-bromo analog) and predicted lipophilicity (logP increase of ~0.9 units) [4] make this compound a useful comparator in physicochemical profiling panels. Researchers can use it to benchmark how bromine substitution affects solubility, permeability, and metabolic stability relative to less halogenated analogs, informing lead optimization strategies [5].

Method Development and Validation for Halogenated Quinolines

Given the reported purity (≥95%) and availability from multiple vendors, 7-Bromo-8-methyl-2-phenylquinoline-4-ol is suitable for developing and validating analytical methods (HPLC, LC-MS) for halogenated quinoline derivatives. The distinct molecular weight (314.18) and bromine isotope pattern provide a clear mass spectrometric signature, facilitating method development .

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